molecular formula C16H15ClN2OS B2968445 2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole CAS No. 433700-43-7

2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole

Cat. No.: B2968445
CAS No.: 433700-43-7
M. Wt: 318.82
InChI Key: AUSZVDXXTKNRMC-UHFFFAOYSA-N
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Description

2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a 2-chlorobenzylthio group and an ethoxy group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 2-chlorobenzylthio Group: The 2-chlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzimidazole core with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazoles depending on the nucleophile used.

Scientific Research Applications

2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Industrial Applications: It is explored for its potential use as a corrosion inhibitor and in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-((2-chlorobenzyl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole: This compound also features a 2-chlorobenzylthio group but has a different core structure, which may result in different biological activities.

    2-((2-chlorobenzyl)thio)-5-methoxy-1H-benzo[d]imidazole: Similar to the target compound but with a methoxy group instead of an ethoxy group, potentially affecting its chemical reactivity and biological properties.

Uniqueness

2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole is unique due to its specific combination of functional groups, which can influence its chemical behavior and biological activity. The presence of the ethoxy group may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-2-20-12-7-8-14-15(9-12)19-16(18-14)21-10-11-5-3-4-6-13(11)17/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSZVDXXTKNRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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